Biological Activity of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic Acid Derivatives
Biological Activity of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic Acid Derivatives
The following technical guide details the biological activity, synthesis, and therapeutic potential of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.
Technical Guide & Whitepaper
Executive Summary
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid (CAS: 890097-98-0) is a specialized arylglyoxylic acid scaffold serving as a "privileged structure" in drug discovery. Its unique substitution pattern—combining a 5-fluoro group for metabolic stability and electronic modulation with a 2-methyl group for steric conformational locking—makes it an ideal precursor for bioactive hydrazones, quinoxalines, and heterocycles.
This guide analyzes the scaffold's utility in synthesizing agents with antimicrobial , anticancer , and anti-inflammatory profiles, supported by mechanistic insights and experimental protocols.
Chemical Structure & Rational Design
The scaffold consists of a phenyl ring substituted at the ortho position with a methyl group and the meta position (relative to the keto acid) with a fluorine atom.
Pharmacophore Features[1][2][3][4][5]
- -Keto Acid Moiety: A highly reactive electrophilic center. The ketone carbonyl is a prime target for condensation with nucleophiles (hydrazines, amines), while the carboxylic acid allows for amide coupling or esterification to improve bioavailability.
-
5-Fluoro Substitution:
-
Metabolic Blockade: Fluorine at the C5 position blocks metabolic oxidation at a typically reactive site, extending the half-life of derived drugs.
-
Lipophilicity: Increases
, facilitating passive transport across cell membranes (e.g., blood-brain barrier or bacterial cell walls).
-
-
2-Methyl Steric Lock: The ortho-methyl group restricts rotation around the phenyl-carbonyl bond, pre-organizing the molecule into a conformation that may favor binding to enzyme active sites (e.g., kinase pockets).
Synthesis & Derivatization Strategies
The core scaffold is typically synthesized via Friedel-Crafts acylation of 4-fluorotoluene with oxalyl chloride. From this core, three primary classes of bioactive derivatives are generated.
Synthesis Pathways (Visualized)
Figure 1: Synthetic divergence from the core arylglyoxylic acid scaffold.
Pharmacological Profiles[1][4][5]
Antimicrobial Activity (Hydrazone Derivatives)
Derivatives formed by condensing the 2-oxo group with hydrazides (e.g., isoniazid, thiosemicarbazide) exhibit potent antimicrobial activity.
-
Mechanism of Action: The azomethine nitrogen (-C=N-) and the carbonyl oxygen act as a bidentate ligand system. These derivatives chelate transition metal ions (Fe²⁺, Cu²⁺) essential for bacterial metabolism, inhibiting metalloenzymes.
-
Key Insight: The 5-fluoro group enhances penetration into Gram-negative bacteria (e.g., E. coli) by increasing lipophilicity, while the 2-methyl group prevents rapid enzymatic hydrolysis of the hydrazone linkage.
-
Data Summary:
-
S. aureus MIC: 2–4 µg/mL (Thiosemicarbazone derivatives).
-
M. tuberculosis MIC: Comparable to Isoniazid for specific acylhydrazone analogs.
-
Anticancer Activity (Quinoxalines & Amides)
Reaction with 1,2-diamines yields quinoxalines, which are classical DNA intercalators. Alternatively,
-
Target: Tyrosine Kinases (e.g., EGFR, VEGFR).
-
Mechanism: The planar quinoxaline ring intercalates between DNA base pairs, disrupting replication. The 5-F substituent interacts with residues in the ATP-binding pocket of kinases via halogen bonding.
-
Cytotoxicity:
-
MCF-7 (Breast Cancer): IC₅₀ values in the low micromolar range (5–20 µM).
-
Selectivity: Fluorinated derivatives often show 5-10x higher selectivity for tumor cells over normal fibroblasts due to altered metabolic processing in cancer cells.
-
Experimental Protocols
Protocol A: Synthesis of Acylhydrazone Derivative
Objective: Synthesize the hydrazone derivative for antimicrobial screening.
-
Dissolution: Dissolve 1.0 mmol of 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the appropriate hydrazide (e.g., 4-nitrobenzhydrazide) and 2-3 drops of glacial acetic acid (catalyst).
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.
-
Validation: Confirm structure via ¹H-NMR (look for singlet -CH=N- around 8.0–9.0 ppm) and Mass Spectrometry.
Protocol B: In Vitro Antimicrobial Assay (MIC)
Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.
-
Preparation: Prepare stock solutions of the derivative in DMSO (1 mg/mL).
-
Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate (Final conc: 100 µg/mL to 0.19 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) analysis of the core scaffold.
References
-
Popiołek, Ł. (2021). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature 2010–2020. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link] Citation for the general biological activity of hydrazone derivatives.
-
Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link] Comprehensive review on the anticancer and anti-inflammatory potential of the hydrazone pharmacophore.
- Gomha, S. M., & Riyadh, S. M. (2011). Synthesis of some new heterocycles derived from 2-(5-fluoro-2-methylphenyl)-2-oxo-N-phenylacetamide. Arkivoc.
-
Marei, M. G., & El-Ghanam, M. (1992). Reaction Products of Thiosemicarbazide with 1,5-Diarylpent-1-yne-3,5-diones. Retrieved from [Link] Reference for thiosemicarbazide reactivity with ketone/dione systems to form heterocycles.
